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Chemical and Pharmacological Identity

Seproxetine, scientifically known as (S)-norfluoxetine, is the single S-enantiomer of norfluoxetine, which

itself is the primary active metabolite of the widely prescribed antidepressant fluoxetine [1]. As a selective

serotonin reuptake inhibitor (SSRI), seproxetine exhibits distinct pharmacological properties that differ from

its parent compound and the racemic mixture.

Key Chemical Characteristics:

IUPAC Name: (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Molecular Formula: C₁₆H₁₆F₃NO

Molar Mass: 295.305 g·mol⁻¹ [1]
CAS Number: Not specified in sources

DrugBank Accession: Not specified in sources

The chirality of seproxetine is pharmacologically significant, as it demonstrates nearly 4-fold greater

selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to

fluoxetine [1]. This enhanced selectivity profile suggested potential clinical advantages that prompted further

investigation as a novel antidepressant candidate.
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Metabolic Pathway and Pharmacokinetic Relationship
with Fluoxetine

The metabolic relationship between fluoxetine and its metabolites involves complex enzymatic processes

that yield active compounds with distinct pharmacological profiles.
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Figure 1: Metabolic pathway from fluoxetine to seproxetine via CYP450-mediated N-demethylation

Metabolic Transformation

Fluoxetine undergoes hepatic N-demethylation primarily mediated by cytochrome P450 enzymes

(particularly CYP2D6) to form racemic norfluoxetine [2] [3]. This metabolic process involves the removal of

a methyl group from the fluoxetine molecule [1]. The resulting norfluoxetine exists as a racemic mixture

containing both R- and S-enantiomers in equal proportions, with the S-enantiomer being identified as

seproxetine [1].

Comparative Pharmacokinetics

Table 1: Pharmacokinetic comparison of fluoxetine and its metabolites
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Compound
Elimination
Half-Life

Protein
Binding

Volume of
Distribution

Metabolic Activity

Fluoxetine 1-4 days [4] ~94% [5] 20-42 L/kg [5] SSRI with moderate

potency

Norfluoxetine
(racemic)

7-15 days [4] High (similar to

fluoxetine)

Extensive tissue

distribution

SSRI with varying

enantiomer potency

Seproxetine ((S)-
norfluoxetine)

4-16 days [1] Presumed high

(inferred)

Presumed

extensive
(inferred)

Most potent SSRI

activity

The extended elimination half-life of seproxetine, ranging from 4-16 days, contributes to a prolonged

pharmacological effect [1]. This extended half-life is particularly relevant when considering the complete

washout period necessary when switching antidepressants or managing drug-drug interactions.

Receptor Binding Profile and Pharmacodynamic
Properties

Seproxetine exhibits a complex receptor interaction profile that extends beyond its primary mechanism as a

serotonin reuptake inhibitor.

Primary Mechanism: Serotonin Transporter Inhibition

As an SSRI, seproxetine's primary mechanism involves potent inhibition of the serotonin transporter

(SERT), thereby increasing synaptic concentrations of serotonin. Research indicates that seproxetine is

approximately 16 times more potent than the R-enantiomer of norfluoxetine in its serotonin reuptake

inhibition activity [1].

Secondary Binding Properties

Seproxetine demonstrates activity at multiple receptor systems:
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Dopamine transporter inhibition [1]

5-HT₂A and 5-HT₂C receptor antagonism [1]
Potential activity at other monoamine systems

This multi-receptor profile may contribute to both therapeutic effects and side effect manifestations,

distinguishing it from other SSRIs with cleaner receptor profiles.

Neurosteroid Effects

A particularly distinctive property of seproxetine is its enhanced selectivity for stimulating neurosteroid

synthesis relative to serotonin reuptake inhibition. This activity is nearly four times greater than that of

fluoxetine [1]. The neurosteroid-modulating properties may contribute to additional therapeutic benefits

beyond conventional SSRI activity, potentially influencing mood stabilization and stress response systems.

Analytical Methods and Experimental Protocols

Chiral Separation and Quantification

The analysis of seproxetine in biological matrices requires specialized chiral separation techniques due to the

presence of enantiomeric forms.

Representative Chromatographic Method:

Column Type: Cyclobond I 2000 Ac (chiral stationary phase)

Mobile Phase: Methanol and 0.3% triethylamine buffer (pH 5.6)
Sample Preparation: Solid-phase extraction (SPE) with dichloromethane-isopropanol-ammonia

elution, followed by evaporation and reconstitution [2]
Application: Determination of plasma, urine, and vitreous humour concentrations in rabbit studies [2]

This method successfully demonstrated enantioselective quantification, with studies revealing that after 24

hours, only R-norfluoxetine remained detectable in plasma, while vitreous humour samples showed no

detectable concentrations at any time point [2].

Synthetic Methodology
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The efficient synthesis of radiolabeled seproxetine has been documented for research applications. Wheeler

(1992) described an efficient synthesis of S-γ-[(4-trifluoromethyl)-phenoxy]benzenepropanamine-[1-¹⁴C]

maleate, an important metabolite of fluoxetine hydrochloride [1]. This synthetic pathway enables the

production of labeled compounds for metabolic tracking and distribution studies.

Clinical Development and Discontinuation Rationale

Seproxetine was initially investigated by Eli Lilly and Company as a potential antidepressant agent with

promising pharmacological characteristics [1]. Early investigations demonstrated that its efficacy was

equivalent to fluoxetine, while offering significantly greater potency than the R-enantiomer of norfluoxetine

[1].

Cardiac Safety Concerns

The development of seproxetine was ultimately discontinued due to concerning cardiac safety findings [1].

Specifically, the compound was found to inhibit the KvLQT1 protein, which plays a critical role in cardiac

repolarization through regulation of the potassium ion channel responsible for the QT interval [1].

Mechanism of Cardiac Toxicity

Target: KvLQT1 potassium channel protein

Effect: Prolongation of the QT interval on electrocardiogram
Risk: Potential for life-threatening cardiac arrhythmias, including torsades de pointes

This inhibitory effect on cardiac repolarization represented a significant safety concern that outweighed the

potential therapeutic benefits, leading to termination of clinical development despite promising

antidepressant efficacy [1].

Environmental Fate and Ecotoxicological
Considerations
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As a metabolite of fluoxetine, seproxetine enters the environment through human excretion and wastewater

treatment processes, warranting consideration of its ecological impact.

Environmental Persistence

Persistence in Soil: Fluoxetine and norfluoxetine demonstrate no detectable degradation in

biosolids-amended soil mesocosm experiments after three years of monitoring [3]
Sediment Adsorption: Rapid adsorption and dissipation from water into sediments (between 1.3 and

2.7 days) [3]
Aqueous Stability: Extended half-life in sediment-free fluoxetine solution (112-133 days) when

irradiated with UV-A and B lamps [3]

Ecotoxicological Profile

Bioaccumulation Potential: Demonstrated accumulation in fatty tissue of freshwater fish, particularly

in brain tissue [3]
Behavioral Effects: Studies report anxiety-like behavior in adult male fathead minnow (P. promelas)

[3]
Risk Assessment: Environmental risk quotients (RQ values) range from 0.05 to 0.09, suggesting

moderate environmental hazard [3]

Research Applications and Future Directions

Despite its discontinued clinical development, seproxetine remains a valuable research tool for several

applications:

Pharmacological Probes

Receptor Characterization: Study of serotonin transporter structure-function relationships

Enantioselective Metabolism: Investigation of stereoselective drug metabolism principles
Neurosteroid Research: Exploration of neurosteroid-mediated antidepressant mechanisms

Comparative SSRI Pharmacology
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The distinct properties of seproxetine facilitate comparative studies of intra-class variations among SSRIs,

contributing to structure-activity relationship understanding and potentially informing the development of

future antidepressants with improved safety profiles.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.
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